Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Gemfibrozil is a fibric acid derivative and a hypolipidemic drug. Gemfibrozil serves as a ligand for PPARα (peroxisome proliferator-activated receptor α). Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Gemfibrozil is a cholesterol-lowering drug that effectively lowers the serum cholesterol, triglyceride, and low-density lipoprotein (LDL) levels. It also efficiently raises the serum high-density lipoprotein (HDL) levels. It is known to minimize the incidence of coronary heart diseases in humans. Gemfibrozil is a fibric acid derivative with hypolipidemic effects. Gemfibrozil interacts with peroxisome proliferator-activated receptors (PPARalpha) resulting in PPARalpha-mediated stimulation of fatty acid oxidation and an increase in lipoprotein lipase (LPL) synthesis. This enhances triglyceride-rich lipoprotein clearance and reduces the expression of apolipoprotein C-III (apoC-III). The reduction in hepatic production of apoC-III results in subsequent reduction of serum levels of very-low-density-lipoprotein cholesterol (VLDL-C). In addition, gemfibrozil-mediated PPARalpha stimulation of apoA-I and apoA-II expression results in an increase in high-density lipoprotein cholesterol (HDL-C). Gemfibrozil is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Gemfibrozil therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury. Gemfibrozil, also known as lopid or bolutol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Gemfibrozil is a drug which is used for treatment of adult patients with very high elevations of serum triglyceride levels (types iv and v hyperlipidemia) who are at risk of developing pancreatitis (inflammation of the pancreas) and who do not respond adequately to a strict diet. Gemfibrozil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gemfibrozil has been detected in multiple biofluids, such as urine and blood. Within the cell, gemfibrozil is primarily located in the cytoplasm and membrane (predicted from logP). Gemfibrozil can be biosynthesized from valeric acid. Gemfibrozil is a potentially toxic compound.
Gemilukast, also known as ONO-6950, is an orally active dual CysLT1 and CysLT2 antagonist. Gemilukast exhibited antagonist activities with IC50 values of 1.7 and 25 nM against human CysLT1 and human CysLT2, respectively, and potent efficacy at an oral dose of 0.1 mg/kg given 24 h before LTD4 challenge in a CysLT1-dependent guinea pig asthmatic model. In addition, gemilukast dose-dependently reduced LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent guinea pig asthmatic models, and it reduced antigen-induced constriction of isolated human bronchi. Gemilukast is currently being evaluated in phase II trials for the treatment of asthma.
Aminoglycoside antibiotic agent. Potent Delta7-SMN target sequence inducer. Inhibits amino acid incorporation into proteins. Shows cytotoxic effects. Inhibits the prokaryotic and eukaryotic elongation cycle. Shows antibacterial and antiprotozoal effects in vivo. G-418 sulfate is an aminoglycosidic antibiotic that is related to gentamicin. It is toxic to both prokaryotic and eukaryotic cells, as it blocks protein elongation during translation. G-418 is commonly used for the selection of cells that are genetically engineered with a plasmid containing the neo (neor) gene, which provides resistance to G-418. In mammalian cells, selection is commonly performed using 400 mg/L G-418, followed by 200 mg/L for culture maintenance; optimal concentrations may depend on cell type or plasmid and should be empirically determined. G418 Sulfate is an aminoglycoside related to Gentamycin. It is used as a selective agent in bacterial genetics. It is toxic to yeast, bacteria, many plant and mammalian cells, helminths and protozoans. Chemical structure: aminoglycoside Geneticin G418 is an aminoglycoside antibiotic, blocking polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells.
Cell-permeable uncoupling protein 2 (UCP2) inhibitor. Anti-inflammatory, anti-angiogenic and pro-apototic effects. Acts as a protein cross-linker. Uncoupling protein 2 (UCP2) is a mitochondrial carrier protein that is expressed in pancreatic islets and has been shown to negatively regulate glucose-stimulated insulin secretion. High levels of UCP2 expression can disrupt pancreatic β cell function and downregulate insulin secretion thereby contributing to the development of type 2 diabetes. Genipin, a compound isolated from Gardenis jasminoides Ellis fruits, was originally identified as a protein cross-linking agent. Genipin is a cell-permeable inhibitor of UCP2 activity. Genipin, at 5 µM, increases glucose-stimulated insulin secretion in isolated pancreatic islets chronically exposed to high levels of glucose. Genipin also exhibits anti-inflammatory and anti-angiogenic properties by inducing apoptosis in FaO rat hepatoma cells and human hepatocarcinoma Hep3B cells. Genipin analytical standard provided with w/w absolute assay, to be used for quantitative titration. 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester is an iridoid monoterpenoid. Genipin belongs to the class of organic compounds known as iridoids and derivatives. These are monoterpenes containing a skeleton structurally characterized by the presence of a cylopentane fused to a pyran ( forming a 4, 7-dimethylcyclopenta[c]pyran), or a derivative where the pentane moiety is open. Genipin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, genipin is primarily located in the cytoplasm. Outside of the human body, genipin can be found in beverages and fruits. This makes genipin a potential biomarker for the consumption of these food products.
Gemigliptin is an orally bioavailable inhibitor of the serine protease dipeptidyl peptidase 4 (DPP-4), with hypoglycemic and potential renoprotective activities. Upon administration, gemigliptin binds to DPP-4 and inhibits the breakdown of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongs incretin activity, increases postprandial insulin secretion from pancreatic beta cells, decreases glucagon secretion, delays gastric emptying and lowers blood glucose levels. In addition, gemigliptin exerts a renoprotective effect, probably through enhanced GLP-1 signaling, may prevent apoptosis and acute kidney injury induced by nephrotoxic agents, and may protect against diabetic nephropathy. Gemigliptin is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid. Gemigliptin is under investigation in Type 2 Diabetes Mellitus. Gemigliptin has been investigated for the treatment of Cancer and Cisplatin Adverse Reaction.
Iridoid glycoside and glucagon-like peptide-1 (GLP-1) receptor agonist. Able to regulate the expression of anti-oxidative proteins. Displays anti-inflammatory, anti-proliferative and neuroprotective properties. Geniposide is an iridoid glycoside that has been found in G. jasmonoides fruit and has diverse biological activities. It reduces exudate volume and nitrite levels in a rat model of carrageenan-induced air pouch inflammation when administered at a dose of 0.1 mg/pouch. Geniposide (100 mg/kg, p.o.) prevents carrageenan-induced paw edema in rats. It reduces serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) and hepatic levels of malondialdehyde (MDA), as well as increases hepatic levels of superoxide dismutase (SOD) and glutathione peroxidase (GPX) in a rat model of high-fat diet-induced nonalcoholic steatohepatitis (NASH) when administered at doses of 50 and 100 mg/kg. Geniposide (100 mg/kg) prevents increases in apoptosis and decreases in the number of dopaminergic neurons in the substantia nigra in a mouse model of MPTP-induced Parkinson's disease. It also improves motor coordination in the rotarod and swim tests in a rat model of Parkinson's disease. Geniposide analytical standard provided with w/w absolute assay, to be used for quantitative titration.